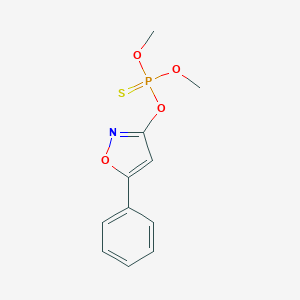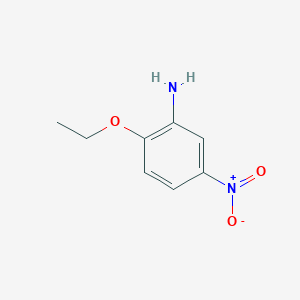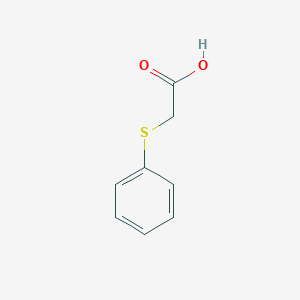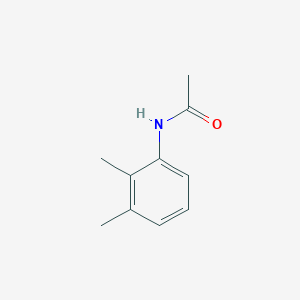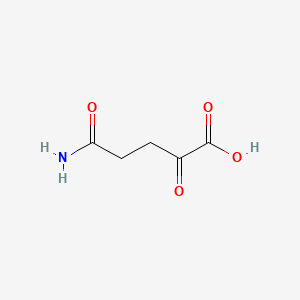
alpha-Ketoglutaramate
Übersicht
Beschreibung
Alpha-Ketoglutaramate is a metabolite of L-glutamine in the metabolic pathway of glutaminase II, leading to the formation of alpha-ketoglutarate. This compound is significant in various biochemical processes and is considered a potential biomarker for hepatic encephalopathy and other hyperammonemic diseases . It is an intermediate in the tricarboxylic acid cycle, playing a crucial role in cellular metabolism and energy production .
Wirkmechanismus
Target of Action
Alpha-Ketoglutaramate (AKG), also known as 2-oxoglutarate, is an essential metabolite in virtually all organisms . It interacts with several key enzymes, including isocitrate dehydrogenase (ICDH), glutamate dehydrogenase (GDH), succinate semialdehyde dehydrogenase (SSADH), and transaminases . These enzymes play crucial roles in various biological processes, including anti-oxidative defense, energy production, signaling modules, and genetic modification .
Mode of Action
AKG is a key intermediate in the tricarboxylic acid (TCA) cycle, a central metabolic network in most organisms . It participates in a variety of biological processes, including anti-oxidative defense, energy production, signaling modules, and genetic modification . The TCA cycle is a very efficient metabolic pathway designed to extract reducing power during the catabolism of acetyl-CoA with the concomitant production of high energy triphosphate nucleotides .
Biochemical Pathways
AKG is an intermediate of the TCA cycle, a central metabolic network in most organisms . It participates in a variety of metabolic processes, including anti-oxidative defense, energy production, amino acid metabolism, modulation of signaling systems, and genetic modification . The TCA cycle is a very efficient metabolic pathway designed to extract reducing power during the catabolism of acetyl-CoA with the concomitant production of high energy triphosphate nucleotides .
Pharmacokinetics
It is known that akg is a key molecule for cellular energy and protein synthesis . It functions as an antioxidant, in nitrogen and ammonia balance, as well as in epigenetic and immune regulation . These functions of AKG have a beneficial effect on the treatment of diseases such as in the heart, brain, liver, and skeletal muscle .
Result of Action
AKG has been shown to have a direct impact on cytokine production in splenic T cells, resulting in the production of significantly higher levels of IL-10, a potent anti-inflammatory cytokine . It has also been demonstrated that AKG, through enhanced production of proline and hydroxyproline, could help bone tissue formation .
Biochemische Analyse
Biochemical Properties
Alpha-Ketoglutaramate plays a central role in the tricarboxylic acid (TCA) cycle, a central metabolic network in most organisms . It interacts with enzymes such as isocitrate dehydrogenase (ICDH), glutamate dehydrogenase (GDH), succinate semialdehyde dehydrogenase (SSADH), and transaminases that directly contribute to the formation of this compound .
Cellular Effects
This compound influences cell function by participating in a multitude of metabolic processes. These include anti-oxidative defense, energy production, amino acid metabolism, modulation of signaling systems, and genetic modification .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with various biomolecules. It is involved in the catabolism of acetyl-CoA, during which it extracts reducing power and contributes to the production of high-energy triphosphate nucleotides .
Temporal Effects in Laboratory Settings
Its central role in the TCA cycle suggests that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
Research has shown that dietary supplementation with calcium this compound results in increased survival, compressed morbidity, and reduced frailty in mice .
Metabolic Pathways
This compound is involved in the TCA cycle, a central metabolic pathway. It interacts with enzymes such as ICDH, GDH, SSADH, and transaminases, which contribute to its formation .
Transport and Distribution
This compound can freely diffuse through channels in the outer mitochondrial membrane, and it is transported across the inner mitochondrial membrane through the oxoglutarate carrier .
Subcellular Localization
This compound is localized within the mitochondria, where it participates in the TCA cycle . Its activity and function within the cell are influenced by its subcellular localization .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Alpha-Ketoglutaramate can be synthesized through biocatalytic methods using L-amino acid oxidase from Crotalus adamanteus as a catalyst for the conversion of L-glutamine . The process involves the oxidation of L-glutamine to produce this compound with a purity above 97% and a yield of over 75%. The compound can be obtained in both aqueous solution and crystalline sodium salt forms.
Industrial Production Methods: The industrial production of this compound is not extensively documented, but the biocatalytic synthesis method mentioned above can be scaled up for industrial applications. This method is advantageous due to its high yield and purity, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: Alpha-Ketoglutaramate undergoes various chemical reactions, including oxidation, reduction, and transamination. It is involved in the glutaminase II pathway, where it is hydrolyzed by omega-amidase to produce alpha-ketoglutarate and ammonia .
Common Reagents and Conditions:
Oxidation: L-amino acid oxidase is used as a catalyst for the oxidation of L-glutamine to this compound.
Hydrolysis: Omega-amidase catalyzes the hydrolysis of this compound to alpha-ketoglutarate and ammonia.
Major Products:
Alpha-Ketoglutarate: Formed through the hydrolysis of this compound.
Ammonia: A byproduct of the hydrolysis reaction.
Wissenschaftliche Forschungsanwendungen
Alpha-Ketoglutaramate has several scientific research applications:
Biochemistry: It is used to study the glutaminase II pathway and the role of omega-amidase in various biochemical processes.
Cancer Research: It is used to determine the activity of omega-amidase in the study of cancer biochemistry.
Nutritional Science: this compound is involved in the metabolism of amino acids and energy production, making it relevant in nutritional studies.
Vergleich Mit ähnlichen Verbindungen
Alpha-Ketoglutarate: An intermediate in the tricarboxylic acid cycle, similar to alpha-Ketoglutaramate but formed through different pathways.
Glutamine: A precursor to this compound in the glutaminase II pathway.
Glutamate: Another intermediate in the metabolism of glutamine, involved in the formation of this compound.
Uniqueness: this compound is unique due to its specific role in the glutaminase II pathway and its potential as a biomarker for hyperammonemic diseases . Unlike alpha-Ketoglutarate, which is a well-studied intermediate in the tricarboxylic acid cycle, this compound is less examined but holds significant potential in medical and biochemical research .
Eigenschaften
IUPAC Name |
5-amino-2,5-dioxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO4/c6-4(8)2-1-3(7)5(9)10/h1-2H2,(H2,6,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJBGNAUUSNXHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60171604 | |
| Record name | alpha-Ketoglutaramate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Keto-glutaramic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001552 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
18465-19-5 | |
| Record name | 2-Oxoglutaramic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18465-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Ketoglutaramate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018465195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Ketoglutaramate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Keto-glutaramic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001552 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of alpha-ketoglutaramate in glutamine metabolism?
A1: this compound is a key intermediate in the glutaminase II pathway, an alternative route for glutamine utilization. In this pathway, glutamine transaminase K (GTK) first catalyzes the transamination of glutamine with an alpha-keto acid, producing this compound and a corresponding amino acid. [, ]. Subsequently, omega-amidase acts on this compound, converting it to alpha-ketoglutarate and ammonia [, ].
Q2: How does inhibition of glutaminase 1 (GLS1) affect this compound levels?
A2: Research suggests that inhibiting GLS1, the enzyme responsible for converting glutamine to glutamate in the more common glutaminolysis pathway, leads to an increase in this compound levels [, ]. This increase indicates the upregulation of the glutaminase II pathway as a compensatory mechanism to maintain glutamate production when GLS1 is inhibited [, ].
Q3: What are the potential therapeutic implications of targeting the glutaminase II pathway?
A4: Targeting enzymes involved in the glutaminase II pathway, such as glutamine transaminase K, could enhance the efficacy of GLS1 inhibitors in cancer treatment [, ]. By blocking this compensatory pathway, cancer cells may be deprived of the glutamate required for their survival and proliferation.
Q4: Where in the body are the highest activities of glutamine transaminase K and omega-amidase found?
A5: While glutamine transaminase K and omega-amidase activities are found throughout the rat brain, the highest specific activities are concentrated in the choroid plexus []. This suggests a significant role for the glutaminase II pathway in this organ.
Q5: What is the potential neurotoxic effect of this compound?
A6: Research suggests that this compound may play a role in hepatic encephalopathy, a neurological disorder associated with liver failure [, , ]. The exact mechanism of its neurotoxicity requires further investigation.
Q6: How has stable isotope-resolved metabolomics (SIRM) contributed to understanding this compound metabolism?
A7: SIRM using 13C515N2-labeled-glutamine has been instrumental in tracing the metabolic fate of glutamine and identifying metabolites, including this compound, produced through different pathways [, ]. This technique has helped to elucidate the upregulation of the glutaminase II pathway in response to GLS1 inhibition.
Q7: Are there any known analytical methods for detecting and quantifying this compound?
A8: this compound has been identified and quantified in biological samples using techniques like mass spectrometry and 1H-NMR [, , ]. These methods allow researchers to measure changes in this compound levels under different experimental conditions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


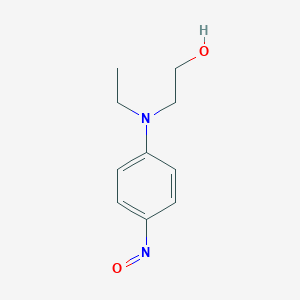

![Octadecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B94380.png)
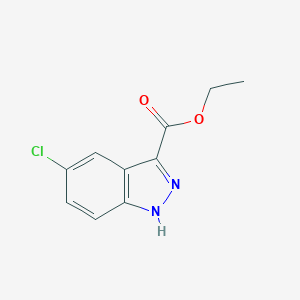
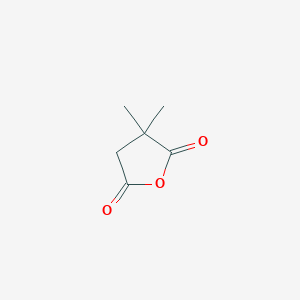
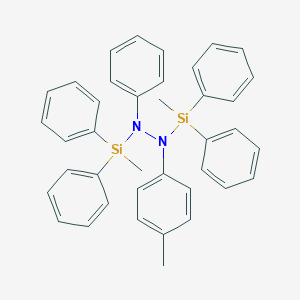

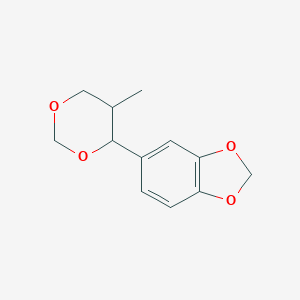
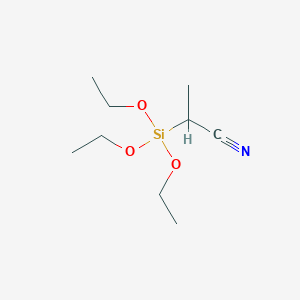
![2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-](/img/structure/B94391.png)
